molecular formula C7H4BrN3O2S B1616099 2-Benzothiazolamine, 4-bromo-6-nitro- CAS No. 55911-06-3

2-Benzothiazolamine, 4-bromo-6-nitro-

Cat. No.: B1616099
CAS No.: 55911-06-3
M. Wt: 274.1 g/mol
InChI Key: OMGJONBPODTMNV-UHFFFAOYSA-N
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Description

Significance of Benzothiazole (B30560) Scaffolds in Organic and Medicinal Chemistry

The benzothiazole scaffold, a bicyclic system comprising a benzene (B151609) ring fused to a thiazole (B1198619) ring, is a structure of immense importance in the fields of organic and medicinal chemistry. tandfonline.comresearchgate.net This structural motif is integral to a wide array of both naturally occurring and synthetic compounds that exhibit significant biological activities. benthamscience.com The versatility of the benzothiazole core has made it a privileged structure in drug discovery, with its derivatives showing a broad spectrum of pharmacological properties. tandfonline.comnih.gov

The medicinal applications of benzothiazole derivatives are extensive, encompassing roles as anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and antiviral agents. researchgate.netnih.govbenthamdirect.com The ability of the benzothiazole nucleus to serve as a pharmacophore is a key reason for its prevalence in medicinal chemistry research. tandfonline.com Modifications to the benzothiazole ring system, particularly at the C-2 and C-6 positions, have been shown to modulate the biological effects of these molecules, allowing chemists to fine-tune their properties for specific therapeutic targets. benthamscience.com

Interactive Table: Notable Biological Activities of Benzothiazole Derivatives

Biological ActivityDescriptionReference(s)
AnticancerInhibition of tumor growth and proliferation. nih.gov, researchgate.net
AntimicrobialEfficacy against various bacterial and fungal strains. nih.gov, benthamscience.com
Anti-inflammatoryReduction of inflammation. nih.gov, benthamdirect.com
AnticonvulsantManagement of seizures. nih.gov, researchgate.net
AntiviralInhibition of viral replication. nih.gov, benthamdirect.com
AntidiabeticRegulation of blood glucose levels. nih.gov, tandfonline.com
AntitubercularActivity against Mycobacterium tuberculosis. nih.gov, researchgate.net

Overview of Substituted 2-Aminobenzothiazoles in Advanced Chemical Systems

Within the broader family of benzothiazoles, the 2-aminobenzothiazole (B30445) derivatives represent a particularly significant subclass. scholarsresearchlibrary.com These compounds are characterized by an amino group at the 2-position of the benzothiazole core, which imparts a high degree of reactivity and serves as a versatile handle for further chemical modifications. nih.gov The presence of the amino group allows for a variety of chemical transformations, making 2-aminobenzothiazoles key building blocks in the synthesis of more complex heterocyclic systems. nih.gov

Substituted 2-aminobenzothiazoles are associated with a wide range of biological activities, including antitumor, antimicrobial, anthelmintic, and anti-inflammatory properties. scholarsresearchlibrary.com For instance, certain derivatives have been investigated as potent anticancer agents, with research focusing on their ability to inhibit specific enzymes like protein tyrosine kinases. scholarsresearchlibrary.comacs.org The structural diversity achievable through substitution on the benzothiazole ring allows for the development of compounds with tailored pharmacological profiles. benthamdirect.com The synthesis of these compounds often involves the reaction of substituted anilines with potassium thiocyanate (B1210189) in the presence of bromine, a method that allows for the introduction of various substituents onto the benzothiazole framework. researchgate.net

Research Rationale for 2-Benzothiazolamine, 4-bromo-6-nitro-

The specific compound, 2-Benzothiazolamine, 4-bromo-6-nitro-, is of interest to researchers primarily as a synthetic intermediate. The rationale for its study is rooted in the unique combination of its functional groups. The benzothiazole core provides a foundational structure with known biological potential. The substituents at the 4- and 6-positions—a bromo group and a nitro group, respectively—significantly influence the electronic properties and reactivity of the molecule.

The nitro group is a strong electron-withdrawing group, which can activate the benzothiazole ring for certain types of reactions. nih.gov Nitro-substituted benzothiazoles are themselves a subject of study for their potential biological activities, particularly as antibacterial agents. researchgate.netrjptonline.org Furthermore, the nitro group can be chemically reduced to an amino group, providing a pathway to further functionalization and the creation of new derivatives. mdpi.com

The bromo substituent also plays a crucial role. Halogens like bromine are often incorporated into molecules to enhance their biological activity or to serve as a reactive site for cross-coupling reactions, a common strategy in the synthesis of complex organic molecules. The presence of both bromo and nitro groups on the 2-aminobenzothiazole scaffold creates a highly functionalized building block, enabling the synthesis of a diverse range of novel compounds for further investigation in medicinal chemistry and materials science. For example, 2-amino-6-bromobenzothiazole (B93375) has been used as a precursor in the synthesis of azo dyes for analytical applications. researchgate.net While direct research on the biological activity of 2-Benzothiazolamine, 4-bromo-6-nitro- is not extensively documented in publicly available literature, its value as a versatile precursor for more complex and potentially bioactive molecules is clear.

Interactive Table: Physicochemical Properties of 2-Benzothiazolamine, 4-bromo-6-nitro-

PropertyValueReference
CAS Number55911-06-3 echemi.com
Molecular FormulaC7H4BrN3O2S echemi.com
Molecular Weight274.10 g/mol echemi.com
Boiling Point448.1°C at 760 mmHg echemi.com
Density2.007 g/cm³ echemi.com
Flash Point224.8°C echemi.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

55911-06-3

Molecular Formula

C7H4BrN3O2S

Molecular Weight

274.1 g/mol

IUPAC Name

4-bromo-6-nitro-1,3-benzothiazol-2-amine

InChI

InChI=1S/C7H4BrN3O2S/c8-4-1-3(11(12)13)2-5-6(4)10-7(9)14-5/h1-2H,(H2,9,10)

InChI Key

OMGJONBPODTMNV-UHFFFAOYSA-N

SMILES

C1=C(C=C(C2=C1SC(=N2)N)Br)[N+](=O)[O-]

Canonical SMILES

C1=C(C=C(C2=C1SC(=N2)N)Br)[N+](=O)[O-]

Other CAS No.

55911-06-3

Origin of Product

United States

Synthetic Methodologies for 2 Benzothiazolamine, 4 Bromo 6 Nitro and Its Precursors

Strategies for Benzothiazole (B30560) Nucleus Formation

The construction of the benzothiazole scaffold is a fundamental step in the synthesis of its various derivatives. Two primary strategies, condensation reactions involving o-aminothiophenols and oxidative cyclization pathways, are widely employed.

Condensation Reactions Involving o-Aminothiophenols

A prevalent and versatile method for synthesizing the benzothiazole core involves the condensation of an o-aminothiophenol with various carbonyl-containing compounds. This approach allows for the introduction of different substituents at the 2-position of the benzothiazole ring. The reaction typically proceeds through the formation of a Schiff base intermediate, followed by an intramolecular cyclization and subsequent aromatization.

The condensation of o-aminothiophenols with aldehydes, carboxylic acids, acyl chlorides, esters, and other carbonyl derivatives has been extensively studied. nih.govnih.govchegg.com Various catalysts, including acids and metals, can be employed to facilitate these reactions. nih.govsigmaaldrich.com Modern, greener techniques such as microwave irradiation and the use of ionic liquids have also been successfully applied, often leading to shorter reaction times and higher yields. nih.gov For instance, the condensation of 2-aminothiophenol (B119425) with benzaldehyde (B42025) can be catalyzed by alkyl carbonic acid, formed in situ from CO2 and an alcohol, offering an environmentally benign pathway to 2-phenylbenzothiazole. rsc.org

Table 1: Examples of Catalysts and Conditions for Condensation Reactions

Reactants Catalyst/Conditions Product Reference
o-Aminothiophenol, Carboxylic Acids MeSO₃H/SiO₂, 140°C 2-Substituted Benzothiazoles nih.gov
o-Aminothiophenol, Orthoesters ZrOCl₂·8H₂O, solvent-free 2-Substituted Benzothiazoles nih.gov
o-Aminothiophenol, Aldehydes Alkyl carbonic acid (from CO₂/alcohol) 2-Substituted Benzothiazoles rsc.org
o-Aminothiophenol, β-Oxodithioesters p-Toluenesulfonic acid (PTSA), CuI 2-Substituted Benzothiazoles sigmaaldrich.com

Oxidative Cyclization Pathways

An alternative and widely used approach to the 2-aminobenzothiazole (B30445) core is the oxidative cyclization of arylthioureas. This method, often referred to as the Hugerschoff reaction, typically involves the treatment of a substituted phenylthiourea (B91264) with an oxidizing agent, most commonly bromine, in a suitable solvent like acetic acid or chloroform (B151607). acs.orgexlibrisgroup.comnih.gov The reaction proceeds through an electrophilic attack of bromine on the sulfur atom, followed by intramolecular cyclization and elimination of hydrogen bromide to afford the 2-aminobenzothiazole. acs.org

This method is particularly useful for synthesizing 6-substituted 2-aminobenzothiazoles from the corresponding 4-substituted anilines. nih.govrjpbcs.com The aniline (B41778) is first converted to the corresponding phenylthiourea by reaction with a thiocyanate (B1210189) salt, which is then cyclized in the presence of an oxidizing agent. acs.orgrjpbcs.com Catalytic amounts of bromine compounds can also be used in conjunction with sulfuric acid for the oxidative ring closure of arylthioureas. nih.govcapes.gov.br

More recent developments in this area focus on greener and more efficient catalytic systems. For example, iodine has been shown to be an effective catalyst for the oxidative cyclization of β-ketothioamides and 2-(styrylthio)anilines to produce benzothiazole derivatives. nih.govrjpbcs.com

Table 2: Oxidative Cyclization Methods for 2-Aminobenzothiazole Synthesis

Starting Material Reagents/Catalyst Product Reference
Phenylthiourea Bromine, Acetic Acid 2-Aminobenzothiazole acs.orgnih.gov
4-Substituted Anilines Potassium Thiocyanate, Bromine, Acetic Acid 6-Substituted 2-Aminobenzothiazole nih.govrjpbcs.com
Arylthiourea Sulfuric Acid, Catalytic Bromine 2-Aminobenzothiazole nih.govcapes.gov.br
2-(Styrylthio)anilines Iodine, 1,2-Dichloroethane 2-Substituted Benzothiazoles nih.gov

Regioselective Functionalization Techniques

To arrive at the target compound, 2-Benzothiazolamine, 4-bromo-6-nitro-, the benzothiazole nucleus must be functionalized with both a nitro and a bromo group at specific positions. The regioselectivity of these electrophilic substitution reactions is governed by the directing effects of the existing amino group and the heterocyclic ring system, as well as any other substituents present.

Introduction of Nitro Substituents (e.g., Nitration of Benzothiazolamine Derivatives)

The direct nitration of 2-aminobenzothiazole is often problematic as it can lead to a mixture of isomers, with the desired 6-nitro derivative being a minor product. google.com To overcome this lack of regioselectivity, a common strategy involves the protection of the 2-amino group as an amide (e.g., acetyl or formyl) prior to nitration. google.com

The nitration of 2-acylaminobenzothiazole with a mixture of nitric acid and sulfuric acid proceeds with high selectivity to yield the 2-acylamino-6-nitrobenzothiazole. google.comsigmaaldrich.com The acyl protecting group can then be readily removed by hydrolysis under acidic or basic conditions to afford 2-amino-6-nitrobenzothiazole (B160904) in good yield. google.com This method significantly improves the yield of the desired 6-nitro isomer compared to the direct nitration of the unprotected amine. google.com

Table 3: Conditions for the Nitration of 2-Acylaminobenzothiazole

Substrate Nitrating Agent Conditions Product Reference
2-Acetylaminobenzothiazole Nitric Acid/Sulfuric Acid 5-10 °C 2-Acetylamino-6-nitrobenzothiazole google.com
2-Formylaminobenzothiazole Nitric Acid/Sulfuric Acid Not specified 2-Formylamino-6-nitrobenzothiazole google.com

Introduction of Bromo Substituents (e.g., Bromination of Benzothiazolamine Derivatives)

The introduction of a bromine atom onto the benzothiazole ring can also be achieved through electrophilic substitution. The position of bromination is influenced by the existing substituents. For the synthesis of 2-amino-6-bromobenzothiazole (B93375), a common starting material is 4-bromoaniline. sigmaaldrich.com This is converted to the corresponding thiourea (B124793) and then cyclized, as described in section 2.1.2.

Alternatively, direct bromination of 2-aminobenzothiazole can be performed. The regioselectivity of this reaction can be controlled by the choice of brominating agent and reaction conditions. For example, the use of silica-supported quinolinium tribromide has been reported for the monobromination of 2-aminobenzothiazole to yield 2-amino-6-bromobenzothiazole. sigmaaldrich.com

Sequential Functionalization Approaches for 4-Bromo-6-nitro-2-benzothiazolamine

The synthesis of 2-Benzothiazolamine, 4-bromo-6-nitro- requires a carefully planned sequence of reactions to ensure the correct placement of both the bromo and nitro groups. Based on the principles of electrophilic aromatic substitution, a plausible synthetic route would involve the following key steps:

Protection of the 2-amino group: As with nitration, protecting the amino group as an amide is a crucial first step to control reactivity and direct the subsequent substitutions.

Nitration: The protected 2-aminobenzothiazole would then be nitrated to introduce the nitro group at the 6-position, as this is the preferred position for electrophilic attack in many cases. google.com This would yield a 2-acylamino-6-nitrobenzothiazole intermediate.

Bromination: The subsequent bromination of the 2-acylamino-6-nitrobenzothiazole intermediate would be the next step. The directing effects of the electron-withdrawing nitro group at the 6-position and the activating, ortho-, para-directing (though protected) amino group at the 2-position would likely direct the incoming bromine atom to the 4-position.

Deprotection: Finally, removal of the acyl protecting group would yield the target compound, 2-Benzothiazolamine, 4-bromo-6-nitro-.

Green Chemistry Approaches in 2-Benzothiazolamine Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes by focusing on aspects such as the use of safer solvents, less hazardous reagents, energy efficiency, and the use of renewable feedstocks and catalysts. airo.co.innih.gov In the context of 2-aminobenzothiazole synthesis, significant strides have been made to develop greener alternatives to traditional methods. These approaches are highly relevant to the potential synthesis of 2-Benzothiazolamine, 4-bromo-6-nitro-.

Use of Greener Solvents

A key aspect of green chemistry is the replacement of volatile and toxic organic solvents with more benign alternatives. Traditional syntheses of 2-aminobenzothiazoles often employ solvents like chloroform or acetic acid. scholarsresearchlibrary.com Research has demonstrated the efficacy of green solvents in similar reactions.

Water: Water is an ideal green solvent due to its non-toxicity, availability, and non-flammability. Efficient syntheses of benzothiazole-2-thiols have been achieved by reacting 2-aminothiophenols with tetramethylthiuram disulfide in water, highlighting its potential as a medium for related cyclizations. rsc.org

Glycerol (B35011): As a biodegradable, non-toxic, and recyclable liquid with a high boiling point and low vapor pressure, glycerol is an excellent green solvent. It has been successfully used for the catalyst-free, one-pot synthesis of 2-arylbenzothiazoles from 2-aminothiophenols and aromatic aldehydes at ambient temperature. nih.gov

Ethanol (B145695): Derived from renewable resources, ethanol is a less toxic alternative to many organic solvents. It has been used in the microwave-assisted synthesis of various benzothiazole derivatives. airo.co.inresearchgate.net

Interactive Data Table: Comparison of Solvents in Benzothiazole Synthesis

SolventTypeAdvantages in SynthesisDisadvantages
ChloroformConventionalGood solubility for many organic reagents.Toxic, volatile, and environmentally harmful.
Acetic AcidConventionalActs as both solvent and catalyst.Corrosive and requires neutralization.
WaterGreenNon-toxic, non-flammable, readily available.Poor solubility for some non-polar reactants.
GlycerolGreenNon-toxic, biodegradable, recyclable, low vapor pressure. nih.govHigh viscosity can complicate product isolation.
EthanolGreenRenewable resource, less toxic than many organic solvents. airo.co.inFlammable.

Alternative Reagents and Catalysts

The replacement of hazardous reagents is another cornerstone of green chemistry. The traditional use of liquid bromine in the synthesis of 2-aminobenzothiazoles is a significant drawback due to its high toxicity and corrosive nature. researchgate.net

N-Bromosuccinimide (NBS): NBS is a crystalline, easily handled, and milder alternative to liquid bromine for electrophilic bromination and oxidative cyclization reactions. mdpi.comutm.my A green approach using NBS and a quaternary ammonium (B1175870) halide in a non-halogenated solvent like 1,2-dimethoxyethane (B42094) (DME) has been developed for the synthesis of 2-substituted benzothiazoles. mdpi.com This method avoids the need for metal catalysts and harsh conditions. mdpi.com

Recyclable Catalysts: The use of heterogeneous and recyclable catalysts aligns with green chemistry principles by reducing waste and cost. For the synthesis of 2-arylbenzothiazoles, catalysts such as SnP₂O₇ have been shown to be effective and can be reused multiple times without significant loss of activity. nih.gov Similarly, copper-based metal-organic frameworks (Cu-MOF-74) have been used as recyclable heterogeneous catalysts. researchgate.net

Energy-Efficient Methodologies

Alternative energy sources can significantly reduce reaction times and energy consumption compared to conventional heating methods.

Microwave-Assisted Synthesis: Microwave irradiation provides rapid and uniform heating, often leading to shorter reaction times, higher yields, and cleaner reactions. airo.co.in It has been successfully applied to the synthesis of various benzothiazole derivatives, including catalyst-free procedures in green media. researchgate.netnih.govuokerbala.edu.iqasianpubs.org For instance, a copper-catalyzed synthesis of 2-aminobenzothiazoles in ethanol under microwave heating has been reported to be efficient and environmentally benign. researchgate.net

Ultrasound-Assisted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, can enhance reaction rates and yields. Ultrasound-assisted synthesis of benzothiazoles has been demonstrated to be a facile and efficient method, often proceeding under mild conditions without the need for toxic metals or ligands. nih.govresearchgate.netfao.org This technique has been used for the synthesis of N-(benzo[d]thiazol-2-yl)-2-bromoacetamides, precursors for more complex derivatives. nih.gov

Interactive Data Table: Comparison of Synthetic Methodologies

MethodEnergy SourceTypical Reaction TimeKey Advantages
Conventional HeatingThermalHours to daysWell-established and widely used.
Microwave IrradiationMicrowaveMinutes to hoursRapid heating, shorter reaction times, higher yields. airo.co.innih.gov
Ultrasound IrradiationAcoustic CavitationHoursEnhanced reaction rates, mild conditions. nih.govresearchgate.net

Chemical Reactivity and Derivatization of 2 Benzothiazolamine, 4 Bromo 6 Nitro

Electrophilic and Nucleophilic Substitution Reactions on the Benzothiazole (B30560) Ring

The reactivity of the benzothiazole ring in 2-benzothiazolamine, 4-bromo-6-nitro- is heavily dictated by the electronic nature of its substituents. Aromatic substitution reactions, both electrophilic and nucleophilic, are fundamental processes in modifying such heterocyclic systems.

Electrophilic Aromatic Substitution: Generally, electrophilic aromatic substitution (EAS) on benzene (B151609) rings proceeds through a two-step mechanism involving the formation of a positively charged intermediate (benzenonium ion). msu.edu The existing substituents on the ring direct the position of the incoming electrophile. In the case of 2-benzothiazolamine, 4-bromo-6-nitro-, the benzene part of the molecule is substituted with an activating amino group (part of the fused thiazole (B1198619) system) and two deactivating groups: a bromo and a powerful nitro group. The nitro group, being a strong deactivator, makes electrophilic substitution reactions challenging, often requiring harsh conditions. msu.edu

Nucleophilic Aromatic Substitution: Conversely, the presence of the strongly electron-withdrawing nitro group, particularly at a position para to other potential leaving groups, significantly activates the aromatic ring toward nucleophilic aromatic substitution (SNAr). mdpi.comstackexchange.com This reaction typically proceeds via an addition-elimination mechanism, where a nucleophile attacks an electron-deficient carbon, forming a stable intermediate (a Meisenheimer complex), followed by the departure of a leaving group. mdpi.comstackexchange.com

In 2-benzothiazolamine, 4-bromo-6-nitro-, the nitro group at the C6 position activates the ring, making the bromine atom at the C4 position susceptible to displacement by strong nucleophiles. Studies on analogous halonitroarenes confirm that the nitro group's ability to stabilize the negative charge of the intermediate complex through resonance is key to this enhanced reactivity. stackexchange.comnih.gov Research on related bromo-nitro-heterocycles has shown that the nitro group activates adjacent positions for nucleophilic displacement. researchgate.net The incorporation of bromine itself can further enhance the electron-deficient nature of the ring system, increasing its reactivity towards nucleophiles. semanticscholar.org

Reactions at the Amino Group (C2-NH2)

The exocyclic amino group at the C2 position of the benzothiazole ring is a primary nucleophilic site, readily participating in a variety of condensation and substitution reactions to yield a diverse range of derivatives.

Formation of Schiff Bases and Imines

The primary amino group of 2-aminobenzothiazole (B30445) derivatives readily condenses with aldehydes and ketones to form Schiff bases, which are compounds containing an imine or azomethine (–C=N–) group. ekb.eg This reaction is a cornerstone for synthesizing new derivatives. For instance, various substituted 2-aminobenzothiazoles have been successfully reacted with aromatic aldehydes in solvents like ethanol (B145695), sometimes with a catalytic amount of acid, to produce Schiff bases. ekb.egresearchgate.net

Even with deactivating groups on the benzothiazole ring, the C2-amino group retains sufficient nucleophilicity for this transformation. Research on 4-chloro-6-nitro-2-amino-1,3-benzothiazole has shown its successful condensation with different aromatic aldehydes to form the corresponding tridentate Schiff base ligands. researchgate.net Similarly, 6-bromo-4-fluoro-2-aminobenzothazol has been used to prepare Schiff bases by reacting it with various α,β-unsaturated compounds. alayen.edu.iq The general mechanism involves the nucleophilic attack of the amino group on the carbonyl carbon, followed by dehydration. ekb.eg

Reactant 1Reactant 2Product TypeReference
4-chloro-6-nitro-2-amino-1,3-benzothiazoleAromatic aldehydesTridentate Schiff bases researchgate.net
6-bromo-4-fluoro-2-aminobenzothazolα,β-Unsaturated compoundsSchiff bases alayen.edu.iq
2-amino-6-methylbenzothiazole5-bromo-2-hydroxybenzaldehydeBenzothiazole Schiff base ekb.eg

Acylation and Sulfonylation Reactions

The nucleophilic amino group can be readily acylated and sulfonylated. Acylation, often performed with acyl chlorides or anhydrides, is a common strategy. It has been used, for example, to protect the amino group of 2-aminobenzothiazole before performing nitration on the benzene ring, ensuring the formation of the 6-nitro isomer.

Sulfonylation involves the reaction of the amino group with sulfonyl chlorides in the presence of a base. This reaction has been demonstrated on related structures, such as the acylation of 2-(4-aminophenyl)benzothiazole followed by reaction with various benzenesulfonyl chlorides to yield a series of potent enzyme inhibitors. nih.gov These reactions underscore the utility of the C2-amino group as a handle for further molecular elaboration.

Table of Acylation and Sulfonylation Reactions

Substrate Reagent Reaction Type Reference
2-aminobenzothiazole Acetic anhydride Acylation (Protection)

Hydrazone Formation

Hydrazones, characterized by a C=N-N linkage, are another important class of derivatives accessible from 2-aminobenzothiazoles. dergipark.org.tr The synthesis typically involves the reaction of a hydrazide with an aldehyde or ketone. dergipark.org.tr In the context of the title compound, a multi-step synthesis can lead to hydrazone derivatives. For example, a key intermediate, 2-(6-nitrobenzothiazol-2-ylamino)acetohydrazide, has been synthesized and subsequently reacted with various substituted aldehydes and ketones to form a series of hydrazone compounds.

Another relevant reaction involves the direct interaction of bromo-nitro compounds with hydrazine (B178648) hydrate. While this can lead to hydrazone formation, other pathways are possible, such as the formation of pyrazoline rings through a more complex cyclization mechanism, as observed in the reaction of 7α-bromo-6-nitrocholest-5-enes with hydrazine. nih.gov

Influence of Nitro and Bromo Substituents on Reaction Pathways and Yields

The bromo and nitro substituents exert a profound electronic influence on the reactivity of the benzothiazole core, often determining the feasibility and outcome of a reaction. Their electron-withdrawing nature deactivates the benzene ring towards electrophilic attack but activates it for nucleophilic substitution. msu.edumdpi.comstackexchange.com

A compelling example of this influence is seen in the synthesis of the benzothiazole ring itself via oxidative cyclization of phenylthioureas. Research has shown that while a phenylthiourea (B91264) with a moderately electron-withdrawing 4-bromo substituent can cyclize to form the corresponding benzothiazole with a reasonable yield (53%), a similar compound with a strongly electron-withdrawing 4-nitro group fails to produce any product. nih.gov This indicates that the nitro group makes the aromatic ring too electron-poor to participate in the necessary C(aryl)-S bond formation step under those conditions. nih.gov

In nucleophilic aromatic substitution, the positions of these groups are critical. A nitro group at the para position (C6) relative to a leaving group on the benzene moiety provides powerful resonance stabilization for the negatively charged Meisenheimer intermediate, thereby facilitating the substitution. stackexchange.com The bromo group at C4, while a deactivator, is a good leaving group in SNAr reactions, especially when activated by the C6-nitro group.

Impact of Substituents on Benzothiazole Formation

Phenylthiourea Substituent Outcome of Oxidative Cyclization Yield Reference
4-Bromo Benzothiazole formed 53% nih.gov

Coupling Reactions for Extended Molecular Architectures

The functional groups on 2-benzothiazolamine, 4-bromo-6-nitro- serve as handles for various coupling reactions, enabling the synthesis of larger, more complex molecules with extended π-systems.

Azo Coupling: The C2-amino group can be diazotized using sodium nitrite (B80452) in an acidic medium to form a diazonium salt. This reactive intermediate can then undergo azo coupling with electron-rich aromatic compounds, such as phenols, to form highly colored azo dyes. This strategy has been successfully applied to 2-amino-6-bromobenzothiazole (B93375), which was diazotized and coupled with pyrogallol (B1678534) to synthesize the organic reagent 4-(6-Bromo-2-Benzothiazolylazo) pyrogallol. researchgate.net

Palladium-Catalyzed Cross-Coupling: The bromine atom at the C4 position is a prime site for modern palladium-catalyzed cross-coupling reactions like Suzuki, Stille, and Negishi reactions. These reactions are powerful tools for forming new carbon-carbon or carbon-heteroatom bonds. For example, regioselective Stille and Negishi cross-coupling reactions have been effectively used on brominated thiazoles to synthesize bithiazole structures. researchgate.net Similarly, Suzuki-Miyaura cross-coupling has been employed to create biaryl systems from related borylated benzothiadiazole building blocks, demonstrating the feasibility of extending the molecular architecture from the benzene portion of the heterocycle. acs.org These methods offer a direct route to functionalized derivatives by replacing the bromine atom with a wide variety of aryl, alkyl, or alkynyl groups. researchgate.net

Advanced Characterization Techniques for 2 Benzothiazolamine, 4 Bromo 6 Nitro and Its Derivatives

Spectroscopic Analysis

Spectroscopic techniques are paramount in determining the molecular framework, identifying functional groups, and probing the electronic properties of 2-Benzothiazolamine, 4-bromo-6-nitro- and its analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the carbon-hydrogen framework of organic molecules.

¹H NMR Spectroscopy : In ¹H NMR, the chemical shifts, splitting patterns, and integration of proton signals provide detailed information about the electronic environment and connectivity of hydrogen atoms. For benzothiazole (B30560) derivatives, aromatic protons typically resonate in the downfield region between 6.10 and 8.10 ppm nih.gov. The specific substitution pattern of 2-Benzothiazolamine, 4-bromo-6-nitro- would lead to distinct signals for the two remaining aromatic protons on the benzene (B151609) ring. For instance, in related 2-aminobenzothiazole (B30445) structures, aromatic protons have been observed as multiplets in the 7.19–8.03 ppm range nih.gov. The amine (-NH₂) protons would likely appear as a broad singlet, with a chemical shift that can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy : The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and their chemical environments. Carbons in the aromatic and thiazole (B1198619) rings of benzothiazole derivatives typically appear in the range of 110-160 ppm nih.govoregonstate.edu. The carbons attached to heteroatoms (N, S) and electron-withdrawing groups (NO₂, Br) are significantly deshielded and appear further downfield. For example, the C=O and aromatic carbons in related structures have been identified at shifts up to 168.62 ppm and within the 114.25–127.31 ppm range, respectively nih.gov. Quaternary carbons, such as those bonded to the nitro and bromo substituents and the carbon of the C=N bond in the thiazole ring, are also identifiable, though they often exhibit weaker signals oregonstate.edu.

Advanced 2D NMR techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for the complete and unambiguous assignment of all proton and carbon signals, especially for complex derivatives nih.gov.

Table 1: Representative ¹H NMR Chemical Shifts for Substituted Benzothiazole Derivatives

Proton Type Representative Chemical Shift (δ, ppm)
Aromatic Protons (Ar-H) 6.10 - 8.29 nih.govnih.gov
Amine Proton (-NH) 4.12 (broad singlet) - 11.21 (singlet) nih.govuq.edu.au
Methylene Protons (-CH₂-) 3.81 (singlet) nih.gov

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy techniques, including Infrared (IR) and Raman, are essential for identifying the functional groups present in a molecule. The spectrum of 2-Benzothiazolamine, 4-bromo-6-nitro- is expected to show characteristic absorption bands corresponding to its key structural features.

Nitro (NO₂) Group : The nitro group is strongly IR active and displays two prominent, characteristic stretching vibrations: an asymmetric stretch typically found between 1500-1560 cm⁻¹ and a symmetric stretch between 1335-1385 cm⁻¹. These strong absorptions are a clear indicator of the presence of a nitro group.

Amine (NH₂) Group : The primary amine group exhibits N-H stretching vibrations in the 3300-3500 cm⁻¹ region, often appearing as two distinct bands for the symmetric and asymmetric modes. An N-H bending (scissoring) vibration is also expected around 1590-1650 cm⁻¹. In a related derivative, N-H stretching was observed at 3327 cm⁻¹ nih.gov.

Benzothiazole Ring : The core structure gives rise to several characteristic bands, including aromatic C-H stretching just above 3000 cm⁻¹, aromatic C=C ring stretching in the 1450-1600 cm⁻¹ region, and C=N stretching of the thiazole ring around 1600-1650 cm⁻¹.

Carbon-Bromine (C-Br) Bond : The C-Br stretching vibration typically occurs in the far-infrared region, usually below 700 cm⁻¹, and can be used to confirm the presence of the bromine substituent.

Table 2: Key Infrared (IR) Absorption Bands for 2-Benzothiazolamine, 4-bromo-6-nitro- and its Derivatives

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Amine (-NH₂) N-H Stretch 3300 - 3500 nih.gov
Amine (-NH₂) N-H Bend 1590 - 1650
Aromatic Ring C-H Stretch 3000 - 3100 nih.gov
Aromatic Ring C=C Stretch 1450 - 1600 nih.gov
Nitro (-NO₂) Asymmetric Stretch 1500 - 1560
Nitro (-NO₂) Symmetric Stretch 1335 - 1385
Thiazole Ring C=N Stretch 1600 - 1650

Mass Spectrometry (MS and High-Resolution Techniques)

Mass spectrometry (MS) is a critical technique for determining the molecular weight and elemental formula of a compound. For 2-Benzothiazolamine, 4-bromo-6-nitro-, the molecular weight is 274.09 g/mol .

A key feature in the mass spectrum of this compound would be the distinct isotopic pattern of bromine. Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in the molecular ion appearing as a pair of peaks of almost equal intensity, [M]⁺ and [M+2]⁺, which is a definitive indicator for the presence of a single bromine atom in the molecule.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of the exact elemental formula (C₇H₄BrN₃O₂S). Fragmentation analysis, where the molecular ion breaks into smaller charged fragments, can provide further structural information. Common fragmentation pathways for aromatic compounds include the loss of small neutral molecules or radicals libretexts.org. For this molecule, potential fragmentations could involve the loss of the nitro group (NO₂) or cleavage of the thiazole ring.

Table 3: Expected Molecular Ion Peaks in Mass Spectrometry

Ion Isotope Composition Expected m/z Relative Intensity
[M]⁺ C₇H₄⁷⁹BrN₃O₂S ~273.93 ~100%
[M+2]⁺ C₇H₄⁸¹BrN₃O₂S ~275.93 ~98%

Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule, particularly those involving conjugated π-systems. The benzothiazole ring fused to a benzene ring constitutes an extended conjugated system. The presence of a nitro group, a strong chromophore, is expected to shift the absorption maxima to longer wavelengths (a bathochromic shift) docbrown.info. Nitroaromatic compounds typically exhibit strong absorption in the UV or visible range nih.goviu.edu. For example, 3-nitrophenol shows an absorption maximum at 340 nm that extends into the visible region, resulting in a pale yellow color docbrown.info. The UV-Vis spectrum of 2-Benzothiazolamine, 4-bromo-6-nitro- would be useful for confirming the conjugated system and the presence of the nitro chromophore. Fluorescence spectroscopy could also be employed to study the compound's emissive properties and excited state dynamics, which are often sensitive to the molecular structure and environment.

Elemental Composition Analysis

Elemental analysis is a fundamental technique used to determine the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a pure organic compound. The experimentally determined percentages are then compared with the calculated theoretical values based on the proposed molecular formula. For C₇H₄BrN₃O₂S, a close correlation between the experimental and theoretical values provides strong evidence for the compound's elemental formula and is a crucial measure of its purity.

Table 4: Theoretical Elemental Composition of 2-Benzothiazolamine, 4-bromo-6-nitro- (C₇H₄BrN₃O₂S)

Element Atomic Mass Number of Atoms Total Mass Percentage (%)
Carbon (C) 12.011 7 84.077 30.67%
Hydrogen (H) 1.008 4 4.032 1.47%
Bromine (Br) 79.904 1 79.904 29.15%
Nitrogen (N) 14.007 3 42.021 15.33%
Oxygen (O) 15.999 2 31.998 11.67%
Sulfur (S) 32.06 1 32.06 11.70%
Total 274.092 100.00%

X-ray Diffraction (XRD) for Solid-State Structural Elucidation

Single-crystal X-ray diffraction (XRD) stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unequivocal information on bond lengths, bond angles, and torsional angles, confirming the molecular connectivity and stereochemistry. For 2-Benzothiazolamine, 4-bromo-6-nitro-, an XRD analysis would not only confirm the planar benzothiazole structure but also reveal the spatial orientation of the amino, bromo, and nitro substituents. Furthermore, it would provide valuable information about intermolecular interactions, such as hydrogen bonding involving the amine and nitro groups, which dictate the crystal packing arrangement. While obtaining suitable single crystals can be challenging, a successful XRD study provides the most complete and unambiguous structural characterization of the compound in the solid state scirp.org. Crystal structures for related benzothiazole derivatives have been successfully determined, demonstrating the utility of this technique for the compound class nih.govscirp.orgnih.gov.

Computational and Theoretical Investigations of 2 Benzothiazolamine, 4 Bromo 6 Nitro

Quantum Chemical Calculations (e.g., DFT Studies)

Quantum chemical calculations, such as Density Functional Theory (DFT), are powerful tools for investigating the fundamental electronic properties of molecules. These studies provide insights into molecular geometry, orbital energies, and the distribution of electron density, which are crucial for understanding a compound's reactivity and spectroscopic behavior.

Electronic Structure and Molecular Orbital Analysis

An analysis of the electronic structure would involve the calculation and visualization of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energies of these frontier orbitals and the resulting HOMO-LUMO gap are key indicators of a molecule's chemical reactivity and kinetic stability. For instance, a smaller HOMO-LUMO gap generally suggests higher reactivity. The distribution of these orbitals would reveal the likely sites for electrophilic and nucleophilic attack. However, no specific studies detailing the HOMO-LUMO energies or orbital distributions for 2-Benzothiazolamine, 4-bromo-6-nitro- were found.

Prediction of Spectroscopic Parameters

DFT and other quantum chemical methods can be employed to predict various spectroscopic parameters, such as infrared (IR) vibrational frequencies, nuclear magnetic resonance (NMR) chemical shifts, and UV-Vis electronic absorption spectra. These theoretical predictions are invaluable for interpreting experimental data and confirming molecular structures. Despite the utility of these methods, no published theoretical spectroscopic data for 2-Benzothiazolamine, 4-bromo-6-nitro- could be located.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. These simulations can provide detailed information about the conformational dynamics of a molecule and its interactions with its environment, such as a solvent or a biological macromolecule. Such studies are critical for understanding how a molecule behaves in a physiological context. A search for MD simulation studies specifically involving 2-Benzothiazolamine, 4-bromo-6-nitro- did not yield any results.

Structure-Activity Relationship (SAR) Studies via Computational Methods

Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a compound with its biological activity. Computational SAR, often referred to as Quantitative Structure-Activity Relationship (QSAR), uses statistical methods to model this relationship. While SAR studies have been conducted on various classes of benzothiazole (B30560) derivatives, no specific computational SAR or QSAR analyses that include 2-Benzothiazolamine, 4-bromo-6-nitro- as part of the dataset were identified in the literature. Such a study would require a series of related compounds with corresponding biological activity data, which does not appear to be available for this specific molecule.

Molecular Docking and Protein-Ligand Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode of a small molecule ligand to the active site of a protein. This information is fundamental in drug design and discovery for understanding the mechanism of action and for designing more potent and selective inhibitors. A search for molecular docking studies or protein-ligand interaction models for 2-Benzothiazolamine, 4-bromo-6-nitro- did not return any specific research, indicating a lack of investigation into its potential biological targets.

Future Perspectives and Emerging Research Avenues for 2 Benzothiazolamine, 4 Bromo 6 Nitro

Development of Novel Synthetic Routes with Enhanced Sustainability

The synthesis of benzothiazole (B30560) derivatives has traditionally involved methods that are often resource-intensive and generate hazardous waste. nih.gov The future of synthesizing 2-Benzothiazolamine, 4-bromo-6-nitro- lies in the adoption of green chemistry principles to develop more sustainable and efficient protocols.

Current research highlights several promising strategies:

Catalyst-Free Synthesis: Recent studies have demonstrated the feasibility of synthesizing substituted benzothiazoles at room temperature without the need for a catalyst, using sustainable solvents like ethanol (B145695). bohrium.com This approach offers high atom economy and avoids the formation of toxic byproducts.

Ultrasound-Assisted Synthesis: The use of ultrasound irradiation has been shown to be an efficient, ecofriendly method for the condensation reaction of 2-aminothiophenols with aldehydes to form 2-substituted benzothiazoles. tandfonline.com

Microwave-Assisted Synthesis: Microwave irradiation, often in solvent-free conditions, can significantly reduce reaction times and improve yields in the synthesis of benzothiazoles from 2-aminothiophenol (B119425) and fatty acids using catalysts like P4S10. nih.gov

Use of Novel Catalysts: The development of reusable, heterogeneous catalysts, such as SnP2O7, presents an opportunity for high-yield, rapid synthesis of benzothiazoles with the advantage of easy catalyst recovery and reuse. nih.govmdpi.com

A key challenge in the synthesis of 2-Benzothiazolamine, 4-bromo-6-nitro- is the presence of the strongly electron-withdrawing nitro group, which can deactivate the aromatic ring and hinder cyclization under certain conditions. mdpi.commdpi.com Future research should focus on optimizing these green synthetic methods to overcome this challenge, potentially through the use of highly active catalysts or alternative reaction pathways that are less sensitive to electronic effects. One-pot syntheses starting from readily available precursors like substituted anilines and isothiocyanates also represent a promising avenue for streamlined and sustainable production. mdpi.commdpi.com

Sustainable Synthetic Approach Key Advantages Potential for 2-Benzothiazolamine, 4-bromo-6-nitro-
Catalyst-Free SynthesisHigh atom economy, no toxic waste, use of green solvents. bohrium.comOvercoming catalyst poisoning or side reactions.
Ultrasound-Assisted SynthesisExcellent yields, short reaction times, energy efficiency. tandfonline.comAccelerating reactions that may be sluggish due to the deactivating nitro group.
Microwave-Assisted SynthesisRapid, solvent-free, high yields. nih.govEfficient and clean synthesis.
Novel Heterogeneous CatalystsReusability, high yields, short reaction times. nih.govmdpi.comImproving efficiency and reducing waste.

Exploration of Undiscovered Reactivity Profiles

The electron-deficient nature of the aromatic ring in 2-Benzothiazolamine, 4-bromo-6-nitro-, due to the bromo and nitro substituents, suggests a unique reactivity profile that is ripe for exploration. While many studies focus on the applications of benzothiazoles, a deeper understanding of their fundamental chemical behavior can unlock new synthetic transformations and applications.

A particularly interesting area for investigation is the electrophilic substitution of this compound. Research on the direct iodination of electron-deficient benzothiazoles has shown that unexpected substitution patterns can emerge under strong oxidative and acidic conditions. acs.org This suggests that the reactivity of 2-Benzothiazolamine, 4-bromo-6-nitro- towards various electrophiles could lead to novel, polysubstituted benzothiazole derivatives with potentially interesting properties.

Future research could systematically investigate:

Electrophilic Aromatic Substitution: Studying reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions to determine the regioselectivity and reactivity of the benzothiazole core.

Nucleophilic Aromatic Substitution: Investigating the potential for displacement of the bromo or nitro groups by various nucleophiles, which could provide a pathway to a diverse range of derivatives.

Cross-Coupling Reactions: Exploring the utility of the bromo substituent in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce new carbon-carbon or carbon-heteroatom bonds.

Integration into Hybrid Material Systems

The unique electronic and structural features of benzothiazole derivatives make them attractive candidates for incorporation into advanced hybrid materials. The presence of heteroatoms provides potential coordination sites for metal ions, opening the door to the creation of novel metal-organic frameworks (MOFs) and other coordination polymers.

Recent studies have demonstrated the use of thiazole (B1198619) and benzothiadiazole derivatives in the construction of MOFs with interesting photocatalytic and sensing properties. rsc.orgnih.govbohrium.commdpi.com For instance, thiazolothiazole-based MOFs have been shown to be effective photocatalysts for the coupling of benzylamine (B48309) and the degradation of organic dyes. rsc.org Similarly, MOFs containing 2,1,3-benzothiadiazole (B189464) units have exhibited bright luminescence and have been utilized as sensors for various molecules. mdpi.com

Future research on 2-Benzothiazolamine, 4-bromo-6-nitro- could focus on:

Design and Synthesis of MOFs: Using the compound as a ligand to construct novel MOFs. The nitro and amino groups could act as functional sites within the pores of the MOF, potentially leading to materials with tailored properties for gas storage, separation, or catalysis.

Development of Luminescent Materials: Investigating the photophysical properties of the compound and its derivatives for potential applications in organic light-emitting diodes (OLEDs) or as fluorescent probes.

Polymer Composites: Incorporating the compound into polymer matrices to enhance their thermal stability, conductivity, or other functional properties.

Hybrid Material System Potential Application Role of 2-Benzothiazolamine, 4-bromo-6-nitro-
Metal-Organic Frameworks (MOFs)Gas storage, separation, catalysis, sensing. rsc.orgnih.govbohrium.commdpi.comLigand with potential coordination and functional sites.
Luminescent MaterialsOLEDs, fluorescent probes. mdpi.comCore chromophore with tunable electronic properties.
Polymer CompositesEnhanced thermal stability, conductivity.Functional filler or additive.

Advanced Computational Modeling for Predictive Design

Computational chemistry offers a powerful tool for predicting the properties and reactivity of molecules, thereby guiding experimental research and accelerating the discovery of new materials and drugs. mdpi.comscirp.orgresearchgate.net Density Functional Theory (DFT) and Quantitative Structure-Activity Relationship (QSAR) studies are particularly relevant for exploring the potential of 2-Benzothiazolamine, 4-bromo-6-nitro-.

DFT calculations can be employed to:

Predict Molecular Geometry and Electronic Structure: Understanding the conformation, charge distribution, and frontier molecular orbitals (HOMO-LUMO) of the molecule. mdpi.comresearchgate.netnih.gov These parameters are crucial for predicting reactivity and spectroscopic properties.

Simulate Spectroscopic Data: Calculating theoretical IR, NMR, and UV-Vis spectra to aid in the characterization of the compound and its derivatives. mdpi.comresearchgate.net

Investigate Reaction Mechanisms: Elucidating the pathways and transition states of potential reactions, which can help in optimizing synthetic conditions.

QSAR studies can be used to:

Correlate Structure with Biological Activity: Develop models that relate the structural features of 2-Benzothiazolamine, 4-bromo-6-nitro- and its analogues to their potential biological activities, such as antimicrobial or anticancer effects. ui.ac.idui.ac.idnih.govmdpi.com

Design Novel Compounds with Enhanced Activity: Use the QSAR models to predict the activity of new, unsynthesized derivatives, thereby prioritizing synthetic targets. A study on nitrobenzothiazole derivatives has already demonstrated the potential of this approach for identifying promising antimalarial agents. ui.ac.idui.ac.id

Expansion of Mechanistic Biological Research

Benzothiazole derivatives are known to possess a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. bibliomed.orgpcbiochemres.comnih.govresearchgate.netmdpi.com The presence of a nitro group in the 6-position of the benzothiazole ring has been specifically implicated in some of these activities. nih.govresearchgate.netresearchgate.net

While no specific biological studies on 2-Benzothiazolamine, 4-bromo-6-nitro- have been reported, its structural features suggest that it is a prime candidate for biological evaluation. Future research should focus on:

Antimicrobial Screening: Testing the compound against a panel of pathogenic bacteria and fungi to assess its potential as a novel antimicrobial agent.

Anticancer Activity: Evaluating the cytotoxicity of the compound against various cancer cell lines. The nitro group, in particular, is a common pharmacophore in anticancer drugs. nih.gov

Enzyme Inhibition Studies: Investigating the ability of the compound to inhibit specific enzymes that are relevant to disease pathways. For example, benzothiazoles have been studied as inhibitors of enzymes like dihydroorotase in E. coli. nih.gov

Mechanism of Action Studies: If biological activity is observed, further research will be necessary to elucidate the underlying molecular mechanisms. This could involve techniques such as target identification, gene expression analysis, and cellular imaging.

The combination of the bromo and nitro substituents on the 2-aminobenzothiazole (B30445) core makes this compound a unique chemical entity with significant potential for future scientific exploration. A multidisciplinary approach that combines sustainable synthesis, reactivity studies, materials science, computational modeling, and biological evaluation will be crucial to unlocking the full potential of 2-Benzothiazolamine, 4-bromo-6-nitro-.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.